molecular formula C9H5FOS B3041906 5-fluoro-1-benzothiophene-3-carbaldehyde CAS No. 40740-56-5

5-fluoro-1-benzothiophene-3-carbaldehyde

Cat. No.: B3041906
CAS No.: 40740-56-5
M. Wt: 180.2 g/mol
InChI Key: FGNHFMZSRGUTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzothiophene (B83047) Scaffolds in Contemporary Organic Chemistry

The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in organic and medicinal chemistry. chemsrc.combldpharm.com This core is present in a variety of FDA-approved drugs, highlighting its therapeutic relevance. chemsrc.comnih.gov Notable examples include Raloxifene, used to treat osteoporosis, and Zileuton, an anti-asthma medication. chemsrc.comnih.gov

The significance of benzothiophene derivatives stems from their wide array of biological activities. ijpsjournal.com Researchers have identified compounds with this core that exhibit anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties, among others. nih.govijpsjournal.com Beyond medicine, these scaffolds are utilized in materials science for the development of organic semiconductors, conductive polymers, and dyes like thioindigo, owing to their favorable electronic properties. bldpharm.comchemimpex.com The versatility of the benzothiophene framework allows for chemical modifications at various positions, enabling chemists to fine-tune its properties for specific applications in both drug discovery and materials science. ijpsjournal.comchemimpex.com

| Examples of Marketed Drugs with a Benzothiophene Core | | :--- | :--- | | Drug Name | Therapeutic Use | | Raloxifene | Treatment and prevention of osteoporosis in postmenopausal women | | Zileuton | Management of asthma | | Sertaconazole | Antifungal agent | | Benocyclidine | Investigational drug |

The Influence of Fluorine Substitution on Heterocyclic Systems

The strategic incorporation of fluorine atoms into heterocyclic molecules is a widely used and powerful tool in modern drug design. chemimpex.comnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its beneficial impact on a molecule's properties. nih.gov

The influence of fluorine is multifaceted, stemming from its unique characteristics: it is the most electronegative element, yet it has a small atomic size, comparable to a hydrogen atom. ijpsjournal.com Introducing fluorine can significantly alter a compound's physicochemical profile. nih.gov Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the drug's half-life. chemimpex.comnih.gov

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross biological membranes. chemimpex.comnih.gov

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa (a measure of basicity) of nearby functional groups, which can affect a drug's solubility and how it interacts with its biological target. chemimpex.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to more potent biological activity. nih.gov

Research Context and Importance of 5-Fluoro-1-benzothiophene-3-carbaldehyde

5-Fluoro-1-benzothiophene-3-carbaldehyde (CAS Number: 40740-56-5) is a specific molecule that combines the key features discussed above: a benzothiophene core, a reactive carbaldehyde (aldehyde) group, and a fluorine substituent. thermofisher.com While extensive research focusing solely on this specific compound is not widely published, its importance lies in its role as a valuable synthetic intermediate or building block for creating more complex molecules. chemsrc.comchemimpex.commedchemexpress.com

The non-fluorinated parent compound, benzothiophene-3-carbaldehyde, is recognized as a versatile reagent in organic synthesis. medchemexpress.com The aldehyde group at the 3-position is a reactive handle that can readily participate in a wide range of chemical reactions to build larger, more intricate molecular architectures. chemimpex.comresearchgate.net

The addition of a fluorine atom at the 5-position strategically enhances the potential of this building block. Drawing from the known effects of fluorination, this modification is expected to impart desirable drug-like properties to the derivatives synthesized from it. nih.gov Therefore, 5-fluoro-1-benzothiophene-3-carbaldehyde is a significant compound for research in medicinal chemistry and materials science, serving as a starting point for the synthesis of novel compounds with potentially enhanced biological activity or unique electronic properties. chemimpex.com

Chemical Compound Profile
IUPAC Name 5-fluoro-1-benzothiophene-3-carbaldehyde
Synonym 5-Fluorobenzo[b]thiophene-3-carboxaldehyde
CAS Number 40740-56-5
Molecular Formula C₉H₅FOS
Molecular Weight 180.20 g/mol

Direct Formylation Approaches

Direct formylation involves the introduction of a -CHO group onto the 5-fluoro-1-benzothiophene scaffold. This is typically achieved through electrophilic substitution, where the electron-rich nature of the benzothiophene ring facilitates the reaction.

Vilsmeier Reaction and Analogous Electrophilic Formylation Strategies

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgcambridge.org

This reagent then attacks the electron-rich substrate. For benzothiophenes, electrophilic substitution preferentially occurs at the C3 position, which is the most nucleophilic site. chemicalbook.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org To synthesize the target compound, 5-fluoro-1-benzothiophene would serve as the starting material.

Table 1: Examples of Vilsmeier-Haack Formylation on Heterocyclic Cores

Substrate Reagents Product Reference
Electron-Rich Arene DMF, POCl₃ Aryl Aldehyde organic-chemistry.org
Indole (B1671886) DMF, POCl₃ Indole-3-aldehyde cambridge.org

Direct C-H Functionalization Techniques

Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. mdpi.compkusz.edu.cn These methods often rely on transition-metal catalysis to selectively activate a specific C-H bond.

For benzothiophenes, while the C2-H bond is generally more acidic, regioselective functionalization at the C3 position has been developed. nih.gov These reactions can be achieved using various transition metals, such as palladium or rhodium, often in the presence of a directing group to ensure regioselectivity. The catalyst facilitates the cleavage of the C-H bond and subsequent coupling with a formylating agent or a synthetic equivalent. While specific examples for the direct C-H formylation of 5-fluorobenzothiophene are not prevalent, the general methodology is applicable to a wide range of substituted benzothiophenes. nih.govnih.gov

Ring-Closing and Cyclization Reactions

An alternative to functionalizing an existing benzothiophene ring is to construct the fluorinated bicyclic system with the aldehyde group already in place or in the form of a precursor. These methods involve forming the thiophene ring onto a benzene scaffold.

General Heterocyclization Pathways for Benzothiophene Formation

A variety of methods exist for the construction of the benzothiophene core. chemicalbook.com Many of these pathways can be adapted to produce the 5-fluoro substituted target. Common strategies include:

Cyclization of Arylthioacetic Acids: The reaction of a thiophenol (e.g., 4-fluorothiophenol) with chloroacetic acid yields an arylthioacetic acid. Subsequent cyclization, often using a dehydrating agent like acetic anhydride, produces a 3-hydroxybenzothiophene, which can be further modified. chemicalbook.com

Reaction of Thiophenols with Alkynes: Substituted thiophenols can undergo iodine-catalyzed cascade reactions with alkynes under solvent-free conditions to afford benzothiophene derivatives in good yields. organic-chemistry.orgrsc.org

Intramolecular Cyclization of Aryl Sulfides: Benzothiophene can be prepared by the intramolecular cyclization of various aryl sulfides under different catalytic conditions. chemicalbook.com For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl₂-impregnated montmorillonite (B579905) catalyst. chemicalbook.com

Table 2: Selected Heterocyclization Methods for Benzothiophene Synthesis

Starting Materials Key Reagents/Catalysts Product Type Reference
Substituted Thiophenols, Alkynes Iodine (I₂) Benzothiophenes organic-chemistry.orgrsc.org
o-Iodoarylacetonitriles, Aryldithioesters Base-mediated condensation Substituted Benzothiophenes organic-chemistry.org
2-Bromo Alkynylbenzenes, Sodium Sulfide (B99878) CuI, TMEDA 2-Substituted Benzothiophenes organic-chemistry.org

Palladium-Catalyzed Cyclization Processes, including Cascade Reactions

Palladium catalysis provides powerful and versatile tools for constructing complex heterocyclic systems like benzothiophenes. researchgate.netcnr.it These methods often exhibit high efficiency and functional group tolerance. Palladium-catalyzed reactions can facilitate intramolecular C-S bond formation or C-H activation/cyclization cascades.

For example, a heterocyclodehydration process catalyzed by palladium iodide (PdI₂) can convert 1-(2-mercaptophenyl)-2-yn-1-ols into various benzothiophene derivatives. acs.org Another approach involves the palladium-catalyzed C-H arylation of electron-rich heteroarenes, which can be extended to intramolecular versions to form the fused ring system. organic-chemistry.org These advanced catalytic cycles, sometimes involving a Pd(II)/Pd(IV) mechanism, enable the construction of highly substituted benzothiophenes from readily available precursors. cnr.it

Asymmetric Cyclization and Stereoselective Fluorination Approaches

While 5-fluoro-1-benzothiophene-3-carbaldehyde is an achiral molecule, the synthesis of chiral benzothiophene derivatives is an area of significant interest for medicinal chemistry. thieme-connect.comresearchgate.net Asymmetric synthesis can be achieved through various strategies, including:

Asymmetric Hydrogenation: Ruthenium-N-heterocyclic carbene catalysts have been used for the efficient and highly asymmetric hydrogenation of benzothiophenes to form enantiomerically pure 2,3-dihydrobenzothiophenes. nih.gov

Stereoselective Reduction: In the synthesis of benzothiophene-containing analogues of bioactive molecules, highly stereoselective Noyori transfer hydrogenation has been employed to set the stereochemistry of alcohol groups attached to the benzothiophene core. thieme-connect.comresearchgate.net

Atroposelective Synthesis: Recently, methods have been developed for the atroposelective synthesis of axially chiral naphthyl-benzothiophene derivatives, expanding the toolbox for creating chiral thiophene-based structures. rsc.orgrsc.org

Construction via Precursors and Strategic Building Blocks

The assembly of the benzothiophene ring system often relies on the strategic use of pre-functionalized precursors and building blocks that enable controlled annulation and subsequent functionalization.

Perfluorinated arenes serve as valuable building blocks in the synthesis of fluorinated heterocyclic compounds. Their electron-deficient nature facilitates nucleophilic aromatic substitution reactions, which can be exploited for the construction of fused ring systems. For instance, perfluorinated tetrathiacalix astate.eduarene has been synthesized by heating perfluoro-m-xylene with thiourea. nih.gov This approach highlights the potential for using highly fluorinated benzene derivatives as a foundation for building sulfur-containing heterocyclic structures. While not a direct synthesis of 5-fluoro-1-benzothiophene-3-carbaldehyde, this methodology demonstrates the principle of constructing complex sulfur-containing aromatic systems from perfluorinated precursors.

The reaction of perfluoro-m-xylene with various nucleophiles can lead to the formation of polyfluorinated macrocycles, showcasing the versatility of these building blocks in constructing complex molecular architectures. nih.gov

Starting Material Reagent Product Reference
Perfluoro-m-xylene Thiourea Perfluorinated tetrathiacalix astate.eduarene nih.gov
Perfluoro-m-xylene Resorcinol/Orcinol Polyfluorinated dioxadithiacalix astate.eduarenes nih.gov
This table summarizes the synthesis of polyfluorinated macrocycles from perfluorinated arene building blocks.

A powerful and direct method for the synthesis of benzothiophene scaffolds involves the reaction of arynes with alkynyl sulfides. rsc.orgnih.govrsc.org This one-step intermolecular process allows for the formation of a wide array of 3-substituted benzothiophenes from readily accessible o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.govrsc.org The reaction proceeds through the generation of a highly reactive aryne intermediate, which then undergoes a nucleophilic attack by the alkynyl sulfide, followed by cyclization to form the benzothiophene ring. rsc.org

This method exhibits good functional group tolerance, enabling the synthesis of diverse and multi-substituted benzothiophene derivatives. rsc.orgnih.gov The versatility of this approach has been demonstrated in the synthesis of complex structures, including a pentacyclic compound. rsc.orgnih.gov

Aryne Precursor Alkynyl Sulfide Product Key Features Reference
o-Silylaryl triflates Various alkynyl sulfides 3-Substituted benzothiophenes One-step, intermolecular, good functional group tolerance rsc.orgnih.govrsc.org
This table highlights the key components and features of the aryne-alkynyl sulfide reaction for benzothiophene synthesis.

Multi-component and domino reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like benzothiophenes. astate.edurti.orgacs.orgacs.org These reactions combine several bond-forming events in a single pot, often under mild conditions, thereby reducing the number of synthetic steps and purification procedures.

An efficient domino reaction protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. astate.edurti.orgacs.orgacs.orgnih.gov This methodology allows for the gram-scale synthesis of these valuable intermediates under benign reaction conditions. acs.org The resulting amino aldehyde derivatives can be further elaborated into a library of novel scaffolds, such as benzothieno[3,2-b]pyridines, through reactions with ketones and 1,3-diones. astate.eduacs.orgnih.gov

Reactants Reaction Type Product Reference
Ketones, 1,3-diones, and 3-amino-2-formyl-benzothiophenes Domino Reaction Benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones astate.eduacs.orgnih.gov
2-Fluoro-5-nitro benzonitrile (B105546) and 2,5-dihydroxy-1,4-dithiane Domino Reaction 3-Amino-2-formyl benzothiophene nih.gov
This table showcases examples of multi-component and domino reactions for the synthesis of benzothiophene derivatives.

Modern Catalytic and Sustainable Synthetic Approaches

Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods, such as microwave-assisted synthesis and transition-metal-free reactions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgmanipal.eduresearchgate.net In the context of benzothiophene synthesis, microwave-assisted methods have been successfully employed for the rapid preparation of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.org This transformation provides a quick entry to valuable scaffolds for the development of kinase inhibitors. rsc.org

Microwave-assisted synthesis has also been utilized in the synthesis of benzothiophene-fused pyrrole (B145914) derivatives and benzothieno[3,2-e] astate.edunih.govrsc.orgtriazolo[4,3-c]pyrimidines, demonstrating the broad applicability of this technology in the construction of complex benzothiophene-containing heterocyclic systems. manipal.edunih.gov

Reactants Conditions Product Advantages Reference
2-Halobenzonitriles and methyl thioglycolate Microwave irradiation, 130 °C, triethylamine, DMSO 3-Aminobenzo[b]thiophenes (58–96% yield) Rapid access to products rsc.org
C-(4-substituted-phenyl)-N-(benzoyl)-N-methylglycines and benzo[b]thiophene 1,1-dioxide Microwave irradiation, toluene Benzothiophene-fused pyrrole derivatives Metal-free deoxygenation nih.gov
2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Microwave irradiation Benzothieno[3,2-e] astate.edunih.govrsc.orgtriazolo[4,3-c]pyrimidines More efficient than conventional heating manipal.edu
This table provides an overview of microwave-assisted synthesis methods for various benzothiophene derivatives.

The development of transition-metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. In the realm of benzothiophene synthesis, several metal-free approaches have been reported. For instance, the synthesis of benzothiophene and indole derivatives can be achieved through a metal-free propargyl–allene rearrangement and allyl migration. beilstein-journals.org

While the direct transition-metal-free formylation of a pre-formed 5-fluoro-1-benzothiophene is not explicitly detailed in the provided sources, the synthesis of various benzothiophene derivatives without transition metals suggests the feasibility of such an approach. For example, a thiophenol-catalyzed radical hydroformylation of unactivated alkenes has been reported, which could potentially be adapted for the introduction of a carbaldehyde group onto a benzothiophene scaffold. acs.org Furthermore, the synthesis of 2-aryl substituted benzothiophenes under transition-metal-free conditions has been explored. researchgate.net

Reaction Type Key Features Potential Application Reference
Propargyl–allene rearrangement and allyl migration Metal-free synthesis of benzothiophene derivatives Construction of the core benzothiophene scaffold beilstein-journals.org
Thiophenol-catalyzed radical hydroformylation Metal-free introduction of a formyl group to alkenes Potential for direct formylation of benzothiophenes acs.org
This table outlines transition-metal-free synthetic strategies relevant to the synthesis of benzothiophene carbaldehydes.

Properties

IUPAC Name

5-fluoro-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHFMZSRGUTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies

Reactions at the Carbaldehyde Moiety

The aldehyde functional group at the C3 position of 5-fluoro-1-benzothiophene-3-carbaldehyde is a key site for a variety of chemical reactions, enabling the synthesis of a diverse array of derivatives.

Schiff Base Formation and Imine Chemistry

The condensation of 5-fluoro-1-benzothiophene-3-carbaldehyde with primary amines readily forms Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. These Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. ijcce.ac.irorientjchem.orgijcrt.org The general reaction scheme involves the reaction of the aldehyde with a substituted aniline (B41778) in a suitable solvent like ethanol. orientjchem.org

The formation of these imines opens up possibilities for further chemical transformations, including reduction to secondary amines or participation in cycloaddition reactions. The electronic nature of the substituents on the amine component can influence the rate and equilibrium of Schiff base formation.

Claisen-Schmidt Condensation and Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone. wikipedia.org 5-fluoro-1-benzothiophene-3-carbaldehyde can react with various acetophenones or other enolizable ketones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding chalcones. nih.govresearchgate.netrjlbpcs.com These reactions are often carried out in an alcoholic solvent. nih.gov

Chalcones derived from benzothiophene (B83047) scaffolds are of significant interest due to their diverse biological activities. researchgate.netacs.org The synthesis of these compounds is a classical method for constructing the chalcone framework. researchgate.net The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated system. The use of microwave irradiation has been shown to be an effective method for promoting Claisen-Schmidt condensations, often leading to improved yields and reduced reaction times. sapub.orgijaresm.comresearchgate.net

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis
Aldehyde ReactantKetone ReactantCatalystProduct
Thiophene-3-carbaldehydeSubstituted acetophenonePotassium hydroxideThiophene-containing chalcone nih.gov
Benzo[b]thiophene-3-carbaldehydeAcetonePotassium hydroxide or PyrrolidineBenzothiophene-derived chalcone researchgate.net
BenzaldehydeAcetophenoneSodium hydroxideDibenzylideneacetone wikipedia.org

Nucleophilic Additions and Subsequent Transformations

The carbonyl carbon of the carbaldehyde in 5-fluoro-1-benzothiophene-3-carbaldehyde is electrophilic and susceptible to attack by a variety of nucleophiles. libretexts.org This fundamental reactivity allows for a broad range of transformations. Nucleophilic addition reactions involve the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

These reactions can be followed by protonation to yield an alcohol, or in the case of certain nucleophiles, subsequent elimination reactions can occur. libretexts.org For instance, the addition of organometallic reagents like Grignard or organolithium reagents would lead to the formation of secondary alcohols. The reactivity of the aldehyde in these reactions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. askfilo.com The aromatic nature of the benzothiophene ring may slightly reduce the reactivity compared to simple aliphatic aldehydes. libretexts.orgaskfilo.com

Functionalization of the Benzothiophene Core

Beyond the reactivity of the carbaldehyde group, the benzothiophene nucleus itself can be a target for further functionalization, allowing for the introduction of additional substituents and the synthesis of more complex molecules.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The benzothiophene ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. In electrophilic substitutions, the position of attack is influenced by the directing effects of the existing substituents. The thiophene (B33073) ring is generally more reactive than the benzene (B151609) ring towards electrophiles. uoanbar.edu.iq For benzothiophene, electrophilic attack can occur at both the C2 and C3 positions. uoanbar.edu.iq The presence of the electron-withdrawing carbaldehyde group at C3 would be expected to deactivate the ring towards electrophilic attack, particularly at the C2 and other positions within the thiophene ring. Conversely, the fluorine atom at C5 is a deactivating but ortho-, para-directing group for electrophilic substitution on the benzene ring.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly on the benzene ring. The fluorine atom at the 5-position can potentially be displaced by strong nucleophiles, a reaction that would be facilitated by the presence of electron-withdrawing groups on the ring system. youtube.comresearchgate.net Thiophenes are noted to be significantly more reactive towards nucleophilic substitution than their benzene counterparts. uoanbar.edu.iqedurev.in

Table 2: General Reactivity of Benzothiophene Core
Reaction TypeGeneral ReactivityInfluencing Factors
Electrophilic Aromatic SubstitutionSubstitution occurs preferentially on the thiophene ring (C2 or C3). uoanbar.edu.iqDeactivating effect of the C3-carbaldehyde group. Directing effect of the C5-fluoro group.
Nucleophilic Aromatic SubstitutionPossible at the C5 position, displacing the fluorine atom. youtube.com Thiophene ring is generally more reactive than benzene. uoanbar.edu.iqedurev.inActivation by electron-withdrawing groups. Nature of the nucleophile and reaction conditions.

Selective C-H Functionalization, including at C2 Position

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds as an efficient way to construct complex molecules. yale.edumdpi.com For the 5-fluoro-1-benzothiophene-3-carbaldehyde scaffold, selective C-H functionalization presents an attractive strategy for introducing substituents at specific positions without the need for pre-functionalized starting materials. nih.gov

Modifications of the Sulfur Heteroatom

The sulfur atom within the thiophene ring is a key site for chemical modification, allowing for significant alterations to the electronic and structural properties of the benzothiophene core.

The oxidation of the sulfur atom in benzothiophene derivatives to the corresponding sulfoxides (S-oxides) and subsequently to sulfones (S,S-dioxides) is a fundamental transformation. nih.gov This oxidation drastically changes the nature of the sulfur atom, converting it from a weakly electron-donating thienyl group into a powerfully electron-accepting sulfonyl group. mdpi.com This electronic shift has profound effects on the molecule's properties and subsequent reactivity.

The oxidation of benzothiophenes is often more challenging than that of simple aliphatic sulfides due to the aromaticity of the thiophene ring. The presence of electron-withdrawing groups, such as the fluorine atom and carbaldehyde group in 5-fluoro-1-benzothiophene-3-carbaldehyde, further deactivates the sulfur atom toward electrophilic attack by oxidizing agents. researchgate.net However, several effective methods have been developed for the oxidation of these electron-poor systems. The reaction typically proceeds stepwise, with the sulfoxide (B87167) being an intermediate on the path to the sulfone. nih.gov The existence of compounds like 5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide confirms the stability of these oxidized structures. sigmaaldrich.comsigmaaldrich.com

Oxidizing Agent/SystemConditionsSubstrate ScopeReference
H₂O₂ / P₂O₅Aqueous solution, can be pre-prepared and stored.Effective for clean conversion of electron-poor benzothiophenes to sulfones. researchgate.net
Methyltrioxorhenium(VII) (CH₃ReO₃) / H₂O₂Catalytic system.Catalyzes the stepwise oxidation of thiophene derivatives to sulfones via sulfoxide intermediates. nih.gov
m-Chloroperoxybenzoic acid (m-CPBA)Commonly used, often at elevated temperatures with excess reagent for complete oxidation.Widely applicable for oxidizing sulfur-containing heterocycles. mdpi.com
Urea-Hydrogen Peroxide (UHP) / Phthalic AnhydrideMetal-free, environmentally benign conditions in ethyl acetate.Oxidizes sulfides directly to sulfones without significant sulfoxide formation. organic-chemistry.org

Beyond oxidation, the sulfur atom can mediate other significant transformations within the heterocyclic ring. A primary example is the cleavage of the carbon-sulfur (C–S) bond, a reaction of great interest in fields such as hydrodesulfurization (HDS) for fuel purification. nih.gov While HDS is a reductive process, studies in this area reveal the inherent reactivity of the C–S bond. For instance, soluble rhodium complexes have been shown to catalyze the ring-opening of benzothiophene via C–S bond cleavage to yield 2-ethylthiophenol. acs.org This demonstrates that the thiophene ring is not inert and can be opened through reactions targeting the sulfur atom.

In synthetic chemistry, the sulfur atom and its adjacent carbon atoms can also be involved in cyclization reactions. Electrophilic sulfur reagents can be used to mediate the cyclization of precursors like 2-alkynylthioanisoles to construct the benzothiophene ring system itself. nih.gov These reactions underscore the dual role of sulfur, acting both as an integral part of the stable aromatic heterocycle and as a reactive handle for mediating ring formation or cleavage.

Formation of Polycyclic and Fused Ring Systems

The aldehyde group at the 3-position and the benzothiophene core itself serve as valuable synthons for constructing more complex, fused, and polycyclic aromatic systems.

Thienothiophenes, which consist of two fused thiophene rings, are important π-conjugated systems in materials science. wikipedia.org The aldehyde functionality of thiophene-3-carbaldehydes provides a direct synthetic entry into this class of compounds. A well-established route utilizes thiophene-3-carbaldehyde as a starting material for the synthesis of thieno[2,3-b]thiophene. encyclopedia.pub This strategy is directly applicable to 5-fluoro-1-benzothiophene-3-carbaldehyde for the construction of more complex fused systems.

The general synthetic sequence involves several key steps: encyclopedia.pub

Protection of the Aldehyde: The carbaldehyde is first converted into an acetal (B89532) to protect it from subsequent nucleophilic reagents.

Lithiated and Sulfurization: The protected thiophene is lithiated at an adjacent position, followed by quenching with elemental sulfur to introduce a thiolate group.

Alkylation: The newly formed thiolate acts as a nucleophile, reacting with an alkyl halide such as methyl bromoacetate.

Deprotection and Cyclization: The aldehyde is deprotected, and a base-mediated intramolecular condensation reaction forms the second thiophene ring.

Final Modification: The resulting ester can be hydrolyzed and decarboxylated to yield the parent thienothiophene system.

This methodology demonstrates how the carbaldehyde group can be elaborated to build an entirely new fused heterocyclic ring.

The Diels-Alder reaction is a powerful tool for forming six-membered rings and constructing polycyclic systems. researchgate.net While thiophene and benzothiophene are generally poor dienes in [4+2] cycloadditions due to their aromaticity, their reactivity can be dramatically enhanced. nih.gov

The most effective strategy for employing benzothiophenes as dienes involves the oxidation of the sulfur atom to a sulfone. Benzothiophene 1,1-dioxides are excellent dienes that readily participate in Diels-Alder reactions with a variety of dienophiles, particularly alkynes. researchgate.netnumberanalytics.com The reaction typically proceeds with a subsequent extrusion of sulfur dioxide (SO₂), leading to the formation of a fully aromatic dibenzothiophene (B1670422) product. rsc.org This transformation provides a synthetically valuable route to complex polycyclic aromatic hydrocarbons. Therefore, the sulfone derivative of 5-fluoro-1-benzothiophene-3-carbaldehyde would be an ideal precursor for accessing fluorinated and formyl-substituted dibenzothiophenes.

DieneDienophileProduct Type (after extrusion)Reference
Benzothiophene 1,1-dioxideAlkynesDibenzothiophenes researchgate.netrsc.org
Benzothiophene 1,1-dioxideAlkenesDihydrodibenzothiophenes researchgate.net
ThiopheneMaleimide Derivatives (with Lewis Acid)Thiophene-Maleimide Adducts nih.gov
2-(1´-Cycloalkenyl)benzo[b]thiophenesN-PhenylmaleimideDibenzothiophene Adducts researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 5-fluoro-1-benzothiophene-3-carbaldehyde, distinct signals are expected for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzothiophene (B83047) ring system will exhibit characteristic splitting patterns and chemical shifts influenced by both the fluorine substituent and the aldehyde group. Specifically, the proton at the 2-position is expected to be a singlet, while the protons on the benzene (B151609) ring will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹H NMR Data for 5-fluoro-1-benzothiophene-2-carbaldehyde

Proton Chemical Shift (δ) in ppm Multiplicity
Aldehyde-H 9.8 – 10.2 Singlet

Note: This data is for a structural isomer and is provided for illustrative purposes.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-fluoro-1-benzothiophene-3-carbaldehyde, the most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically in the range of δ 185-195 ppm. The carbon atoms of the benzothiophene ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine (C-5) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. The other carbon signals will also be influenced by the fluorine atom, showing smaller long-range C-F couplings.

For comparison, data for the 2-carbaldehyde isomer is presented below.

¹³C NMR Data for 5-fluoro-1-benzothiophene-2-carbaldehyde

Carbon Chemical Shift (δ) in ppm
Aldehyde-C 190 – 195

Note: This data is for a structural isomer and is provided for illustrative purposes.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The spectrum of 5-fluoro-1-benzothiophene-3-carbaldehyde is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is influenced by the electronic environment and the presence of neighboring protons, which can lead to coupling and splitting of the signal. alfa-chemistry.com For fluorinated aromatic compounds, the chemical shifts are typically observed in a wide range, and for a fluorine atom on a benzene ring, the signal is expected to be in the range of -100 to -130 ppm relative to CFCl₃. colorado.eduucsb.edu

Expected ¹⁹F NMR Data for 5-fluoro-1-benzothiophene-3-carbaldehyde

Fluorine Expected Chemical Shift (δ) in ppm Reference
5-F -100 to -130 CFCl₃

Note: This is an expected range based on typical values for fluoroaromatic compounds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govresearchgate.net For 5-fluoro-1-benzothiophene-3-carbaldehyde, the molecular formula is C₉H₅FOS. The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental formula with high confidence.

Calculated HRMS Data for 5-fluoro-1-benzothiophene-3-carbaldehyde

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₉H₆FOS⁺ 181.0174
[M]⁺˙ C₉H₅FOS⁺˙ 180.0096

Note: These are calculated values.

In a general mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound (180.2 g/mol ). The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. For 5-fluoro-1-benzothiophene-3-carbaldehyde, key fragmentation pathways could include the loss of the formyl radical (CHO·) to give a fragment at m/z 151, or the loss of carbon monoxide (CO) from the molecular ion.

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy

The most definitive absorption would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1710-1685 cm⁻¹ for aromatic aldehydes. vscht.cz The position of this band is influenced by the electronic effects of the fused ring system. Another diagnostic peak for the aldehyde functional group is the C-H stretching vibration, which is expected to appear as a moderate intensity band around 2720 cm⁻¹. vscht.czudel.edu

The presence of the benzothiophene core would be confirmed by several absorptions. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C ring stretching bands are expected in the 1600-1450 cm⁻¹ region. udel.eduijopaar.com The C-S stretching vibration within the thiophene (B33073) ring also gives rise to characteristic, though often weaker, bands. Furthermore, the C-F stretching vibration resulting from the fluorine substituent on the benzene ring would produce a strong absorption, typically in the 1250-1000 cm⁻¹ region.

Table 1: Expected Characteristic IR Absorption Bands for 5-fluoro-1-benzothiophene-3-carbaldehyde
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aldehyde C-HStretching~2720Medium
Aldehyde C=OStretching1710 - 1685Strong
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
C-FStretching1250 - 1000Strong

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Confirmation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for the unambiguous determination of a molecule's solid-state structure. This technique would provide definitive confirmation of the atomic connectivity and stereochemistry of 5-fluoro-1-benzothiophene-3-carbaldehyde, leaving no doubt as to the positions of the fluorine and carbaldehyde substituents on the benzothiophene framework.

While a specific crystal structure for 5-fluoro-1-benzothiophene-3-carbaldehyde is not publicly documented, analysis of related benzothiophene derivatives demonstrates the utility of this method. juniperpublishers.comresearchgate.net For example, published structures of substituted benzothiophenes reveal crucial data such as the planarity of the fused ring system. researchgate.net An SC-XRD analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and the precise dimensions of the unit cell. juniperpublishers.com This information is critical for understanding intermolecular interactions, such as π–π stacking or hydrogen bonding, which govern the crystal packing. researchgate.net

Table 2: Example of Crystallographic Data Obtainable from SC-XRD (Data for an Analogous Benzothiophene Derivative)
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Example: 8.51
b (Å)Example: 6.04
c (Å)Example: 16.23
β (°)Example: 99.87
Volume (ų)Example: 821.5

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized substance, thereby confirming its purity and identity. For 5-fluoro-1-benzothiophene-3-carbaldehyde, with a molecular formula of C₉H₅FOS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Experimental results from combustion analysis are expected to align closely with these theoretical values, typically within a margin of ±0.4%, to validate the compound's formula.

Table 3: Theoretical Elemental Composition of 5-fluoro-1-benzothiophene-3-carbaldehyde (C₉H₅FOS)
ElementSymbolAtomic Weight (g/mol)Theoretical Percentage (%)
CarbonC12.01159.99
HydrogenH1.0082.80
FluorineF18.99810.54
OxygenO15.9998.88
SulfurS32.0617.80

Computational and Theoretical Investigations

Electronic Structure Calculations

Density Functional Theory (DFT) has proven to be an effective method for evaluating the structural and electronic characteristics of π-conjugated polythiophene derivatives. nih.gov The fluorine atom at position 5 in 5-fluoro-1-benzothiophene-3-carbaldehyde introduces strong electron-withdrawing effects. DFT studies on similar fluorinated benzothiophenes indicate a reduction in the highest occupied molecular orbital (HOMO) energies, which enhances oxidative stability. The presence of the fluorine atom also leads to an increased dipole moment due to the polarization of the C–F bond, which in turn influences crystal packing. Furthermore, electrostatic potential maps show a distortion of π-electron density towards the formyl group.

Theoretical calculations are crucial for understanding the structural analysis of polythiophene derivatives. nih.gov DFT methods have been successfully applied to assess the structural and electronic characteristics of various thiophene (B33073) derivatives, providing insights into their potential as materials for electronic applications. nih.govrsc.orgchemrxiv.org For instance, studies on oligothiophenes with heteroaromatic side chains have utilized molecular orbital calculations to predict their structure-optical property relationships. nih.gov

The table below summarizes key electronic properties of a related fluorinated benzothiophene (B83047) analog, providing a comparative context for understanding the electronic impact of fluorination.

PropertyValue
HOMO Energy Reduction 0.3–0.5 eV
Dipole Moment 2.1–2.5 D
LUMO Energy Reduction 1.2–1.5 eV

This data is based on analogous fluorinated benzothiophenes and serves as an illustrative example.

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for investigating the excited state properties of molecules, including their absorption and emission spectra. nih.govrsc.orgresearchgate.net It has become a popular tool due to its favorable balance of computational cost and accuracy in predicting excitation energies and other excited state characteristics for relatively large systems. nih.gov

While TDDFT is generally reliable, it can sometimes produce qualitatively incorrect results for certain thiophene-based compounds. nih.gov For instance, in some cases, it may lead to spurious state inversion, incorrect excitation characters, and erroneous potential energy surfaces. nih.gov Despite these potential limitations, TDDFT remains a valuable tool for studying the electronic transitions in molecules like 5-fluoro-1-benzothiophene-3-carbaldehyde.

TDDFT calculations allow for the determination of optimal geometries of excited states, which is particularly useful for analyzing fluorescence. researchgate.net The method can also be used to rationalize shifts in absorption and emission spectra due to changes in the molecular environment. researchgate.net

Molecular Interactions and Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govmdpi.com This method allows for the examination of close contacts between molecules, providing insights into the nature of the crystal packing. mdpi.com The analysis generates a three-dimensional surface around a molecule, which can be mapped with properties like d_norm, shape index, and curvedness to highlight different types of interactions. nih.govmdpi.com

For example, dark red spots on the d_norm surface indicate close-contact interactions, which are often due to hydrogen bonds. mdpi.com The shape index can identify acceptor and donor atoms involved in these interactions, appearing as red concave and blue convex regions on the surface, respectively. mdpi.com The curvedness of the Hirshfeld surface helps to divide the surface into patches corresponding to contacts with neighboring molecules, allowing for the identification of the nearest neighbor coordination environment. nih.gov

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how their shape influences their properties and interactions. The benzothiophene moiety, which forms the core of 5-fluoro-1-benzothiophene-3-carbaldehyde, consists of a fused benzene (B151609) and thiophene ring system, resulting in a planar and conjugated structure. This framework provides structural rigidity, while the sulfur atom in the thiophene ring contributes to electron-rich regions.

Substitutions on this core structure, such as the fluorine atom and the carbaldehyde group, can influence the molecule's conformation. Conformational analysis of related substituted benzaldehydes has been investigated using techniques like the lanthanide-induced shift (LIS) method to understand the preferred orientations of the substituent groups. scilit.com

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving 5-fluoro-1-benzothiophene-3-carbaldehyde is crucial for its application in synthesis. The electron-withdrawing nature of the fluorine atom at the 5-position enhances the electrophilicity of the aldehyde group through inductive effects. This increased electrophilicity makes the aldehyde more reactive towards nucleophilic additions with reagents such as amines, hydrazines, and Grignard reagents.

Computational studies, such as DFT calculations, can be employed to map the electron density distribution and identify electrophilic sites, thereby validating the proposed reactivity. Mechanistic investigations can also involve experimental approaches like kinetic studies to compare the reaction rates with non-fluorinated analogs under identical conditions. Furthermore, techniques such as radical clock studies and deuterium (B1214612) labeling can provide direct evidence for the involvement of radical intermediates and help to elucidate the hydrogen atom transfer (HAT) agents in a reaction. acs.org Based on combined experimental and computational evidence, a detailed reaction mechanism can be proposed. acs.org

Theoretical Pathways of Synthesis and Derivatization

While specific computational studies on the synthesis of 5-fluoro-1-benzothiophene-3-carbaldehyde are not extensively documented in the literature, theoretical pathways can be inferred from established reaction mechanisms for benzothiophene formylation and the known electronic effects of fluorine substituents.

Synthesis via Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. nih.gov The reaction of 5-fluoro-1-benzothiophene with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) is a plausible route to the 3-carbaldehyde derivative. nih.gov Computational studies on analogous systems can shed light on the regioselectivity of this electrophilic substitution.

The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). DFT calculations on similar fluorinated benzothiophenes have shown a significant impact on the electron density distribution of the ring system. The electron-withdrawing nature of fluorine generally deactivates the benzene ring towards electrophilic attack. However, the thiophene ring remains the more reactive moiety.

Within the thiophene ring of 1-benzothiophene, electrophilic substitution typically occurs at the C2 or C3 position. The regioselectivity is influenced by the stability of the intermediate sigma complex. Theoretical calculations would be necessary to definitively determine the preferred site of attack for the Vilsmeier reagent on 5-fluoro-1-benzothiophene. However, formylation at the C3 position is a known outcome for many substituted benzothiophenes.

Derivatization Pathways:

The aldehyde functional group at the C3 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Theoretical studies can predict the feasibility and outcomes of these reactions.

Condensation Reactions: 5-fluoro-1-benzothiophene-3-carbaldehyde can undergo condensation reactions with various nucleophiles. For instance, the Claisen-Schmidt condensation with ketones would yield chalcone-like structures. researchgate.netresearchgate.net DFT calculations can be employed to model the reaction mechanism, including the initial nucleophilic attack on the carbonyl carbon and subsequent dehydration steps.

Nucleophilic Addition: The aldehyde can react with organometallic reagents, such as Grignard or organolithium compounds, to form secondary alcohols. Computational modeling can predict the stereoselectivity of such additions, especially if a chiral center is generated.

Oxidation and Reduction: Theoretical calculations can model the oxidation of the aldehyde to a carboxylic acid or its reduction to a primary alcohol. These calculations would provide information on the reaction energetics and the nature of the transition states involved.

Energy Landscapes and Transition State Analysis

The energy landscape of a chemical reaction provides a detailed picture of the energy changes that occur as reactants are converted into products. Transition state analysis is crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy barrier.

For the Vilsmeier-Haack formylation of 5-fluoro-1-benzothiophene, a computational study would involve mapping the potential energy surface for the electrophilic attack of the Vilsmeier reagent at both the C2 and C3 positions. This would involve:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the transition state links the desired species.

The calculated activation energies for the attack at C2 and C3 would allow for a prediction of the regioselectivity of the formylation reaction. A lower activation energy for the attack at C3 would indicate that the formation of 5-fluoro-1-benzothiophene-3-carbaldehyde is kinetically favored.

Similarly, for derivatization reactions, transition state analysis can provide insights into reaction rates and mechanisms. For example, in a Claisen-Schmidt condensation, the energy barriers for the nucleophilic attack and the subsequent dehydration step can be calculated. These calculations can help in optimizing reaction conditions by identifying the rate-determining step.

The following table provides hypothetical energy data for the Vilsmeier-Haack formylation of 5-fluoro-1-benzothiophene, illustrating the type of information that could be obtained from a detailed computational study.

Reaction Step Species Relative Energy (kcal/mol)
Electrophilic Attack at C3 Reactants 0.0
Transition State 1 (TS1) +15.2
Sigma Complex (Intermediate) +5.8
Proton Abstraction Transition State 2 (TS2) +8.1
Products -12.5

This hypothetical data suggests that the initial electrophilic attack is the rate-determining step with an activation barrier of 15.2 kcal/mol.

Applications in Advanced Materials Science and Chemical Research

Organic Electronics and Optoelectronics

The benzothiophene (B83047) moiety, a fused system of benzene (B151609) and thiophene (B33073) rings, forms a planar, conjugated structure that facilitates the delocalization of π-electrons. This characteristic is fundamental to charge transport, making benzothiophene derivatives a significant class of materials for organic electronic and optoelectronic applications. researchgate.net Compounds like 5-fluoro-1-benzothiophene-3-carbaldehyde serve as key precursors for synthesizing the larger, more complex molecules required for functional devices.

The development of high-performance organic semiconductors relies on molecules with high charge carrier mobility, appropriate energy levels, and good thermal stability. researchgate.net Derivatives of benzothiophene, particularly benzothieno[3,2-b] benzothiophene (BTBT), have been extensively investigated for their excellent electronic properties and are used in various organic electronic devices. researchgate.net The inherent π-conjugated system of the benzothiophene core in 5-fluoro-1-benzothiophene-3-carbaldehyde provides the foundational electronic structure necessary for semiconductor behavior. The aldehyde group allows for its incorporation into larger polymeric or small-molecule systems, while the fluorine atom helps to modulate the material's energy levels and oxidative stability.

In the realm of organic photovoltaics (OPVs), benzothiophene-based materials have been utilized to create efficient light-harvesting and charge-transporting layers. Studies have shown that incorporating benzothiophene units into the molecular design of non-fullerene acceptors can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov This adjustment can lead to a significant improvement in key photovoltaic parameters such as the open-circuit voltage (Voc) and the short-circuit current density (Jsc). nih.gov The 5-fluoro-1-benzothiophene-3-carbaldehyde scaffold is a precursor for synthesizing such materials, where its aldehyde functionality allows for the construction of donor-acceptor copolymers essential for bulk heterojunction solar cells. rsc.org

Thiophene-based compounds are recognized for their strong luminescence properties and are used in the development of light-emitting devices. mdpi.com The rigid and planar structure of the benzothiophene core is advantageous for creating stable and efficient emissive materials for OLEDs. Derivatives of benzothienobenzothiophene (BTBT) are considered promising materials for OLED applications. researchgate.net 5-fluoro-1-benzothiophene-3-carbaldehyde can be used as a starting material to synthesize larger conjugated molecules that function as emitters, hosts, or charge-transport materials within the complex architecture of an OLED.

Organic field-effect transistors are a cornerstone of organic electronics, and their performance is critically dependent on the semiconductor material used in the active channel. Materials based on benzothiophene, such as BTBT derivatives, are known for their high charge carrier mobility, making them prime candidates for OFETs. researchgate.net Thiophene-3-carbaldehyde derivatives, in general, are considered important building blocks for the synthesis of molecules for OFETs. mdpi.com The structure of 5-fluoro-1-benzothiophene-3-carbaldehyde provides a robust platform for creating these advanced semiconductors, where the benzothiophene unit facilitates efficient charge transport across the transistor channel.

The design of novel π-conjugated materials is central to advancing organic electronics. 5-fluoro-1-benzothiophene-3-carbaldehyde is a versatile building block for this purpose due to the distinct roles of its constituent parts. The benzothiophene core provides a rigid, planar scaffold with inherent π-delocalization that promotes intermolecular π-π stacking and efficient charge transport. The fluorine substituent acts as a potent electron-withdrawing group, which lowers the HOMO and LUMO energy levels, thereby enhancing stability against oxidation. The aldehyde function is a versatile chemical handle that enables the extension of the π-conjugated system through various coupling and condensation reactions, allowing for the synthesis of a wide array of tailored materials for specific electronic applications. mdpi.com

Table 1: Role of Molecular Components in π-Conjugated Material Design

Molecular ComponentFunctionImpact on Material Properties
Benzothiophene Core Provides a rigid, planar, π-conjugated backbone. Facilitates efficient charge transport and π-π stacking.
Fluorine Substituent Acts as an electron-withdrawing group. Lowers HOMO/LUMO energy levels, enhancing oxidative stability.
Carbaldehyde Group Serves as a reactive site for synthesis. mdpi.comAllows for the extension of π-conjugation and construction of complex molecules. rsc.org

Role as Versatile Building Blocks and Scaffolds

The chemical architecture of 5-fluoro-1-benzothiophene-3-carbaldehyde, which combines a rigid benzothiophene core, a reactive aldehyde group, and a strategically placed fluorine atom, makes it a valuable intermediate in synthetic chemistry. This structure serves as both a foundational scaffold and a versatile building block for constructing more complex and functionally diverse molecules.

Precursors for Complex Organic Molecule Synthesis

The utility of 5-fluoro-1-benzothiophene-3-carbaldehyde as a precursor stems from the reactivity of its aldehyde functional group. Aldehydes are well-established participants in a wide array of carbon-carbon bond-forming reactions, allowing chemists to elaborate the core structure into more intricate molecular frameworks. Thiophene-based carbaldehydes are widely recognized as key starting materials and building blocks for the synthesis of a myriad of materials with diverse applications. mdpi.com

The aldehyde group at the 3-position can undergo numerous transformations, including:

Condensation Reactions: It can react with compounds containing active methylene (B1212753) groups in reactions like the Knoevenagel condensation or Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds, such as chalcones. researchgate.net

Nucleophilic Additions: It is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to generate secondary alcohols.

Reductive Amination: It can react with amines to form imines (Schiff bases), which can then be reduced to form new secondary or tertiary amines, a crucial transformation in medicinal chemistry.

Wittig Reaction: It can be converted into alkenes with controlled stereochemistry by reacting with phosphorus ylides.

These reactions demonstrate the compound's role as a versatile intermediate, enabling the extension of its molecular structure and the introduction of new functional groups, which is fundamental to the synthesis of complex organic molecules. smolecule.com

Reaction TypeReagent/CatalystResulting Structure
Claisen-Schmidt Condensation Substituted Ketones, Base (e.g., KOH)Heteroaryl Chalcone (B49325) Derivatives
Nucleophilic Addition Grignard Reagents (R-MgX)Secondary Alcohols
Reductive Amination Primary/Secondary Amines, Reducing AgentSubstituted Amines
Wittig Reaction Phosphorus YlideAlkenes

Scaffolds for Heterocyclic Derivatives

In addition to being a reactive precursor, the 5-fluoro-1-benzothiophene unit itself acts as a rigid and planar scaffold. In drug discovery and materials science, such scaffolds are highly desirable as they provide a stable, predictable three-dimensional orientation for appended functional groups. The benzothiophene moiety, a fusion of benzene and thiophene rings, is a prominent scaffold in medicinal chemistry, known for its presence in various biologically active compounds. nih.gov

The aldehyde functional group serves as a critical handle for annulation reactions, where new rings are fused onto the existing benzothiophene core. For instance, the aldehyde can participate in multicomponent reactions or cyclocondensation reactions to build new heterocyclic systems. researchgate.net The Friedländer synthesis, for example, could potentially be used to construct fused quinoline (B57606) systems by reacting the aldehyde with a suitably substituted 2-aminoaryl ketone. While specific examples for the 3-carbaldehyde isomer are not detailed, the aldehyde group's general reactivity makes it a key site for creating fused heterocycles. The resulting complex heterocyclic derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. nih.gov

Development of Specialized Chemical Probes

The intrinsic electronic and structural features of the 5-fluoro-1-benzothiophene core make its derivatives promising candidates for the development of specialized chemical probes, particularly those that operate on the principle of fluorescence.

Photo-luminescent Properties for Chemosensor Design

Thiophene-containing compounds are well-known for their strong luminescence properties, which are leveraged in applications such as organic light-emitting devices (OLEDs) and fluorescent polymers. mdpi.com This photo-luminescence arises from the delocalized π-electron system present in the thiophene ring. The fusion of a benzene ring to form the benzothiophene scaffold extends this conjugation, often influencing the fluorescent properties.

Derivatives of benzothiophene have been successfully employed as fluorescent chemosensors. For example, benzothiophene-based chalcones have been designed as fluorescent probes for the real-time detection of hydrazine, exhibiting a noticeable change from yellow to blue fluorescence upon binding with the analyte. researchgate.net

For 5-fluoro-1-benzothiophene-3-carbaldehyde, the combination of the conjugated benzothiophene system and the electron-withdrawing nature of the fluorine and aldehyde groups can be expected to produce specific photoluminescent characteristics. The aldehyde group provides a convenient attachment point for a receptor unit designed to selectively bind to a target analyte. The binding event would perturb the electronic structure of the fluorophore, leading to a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), thus forming the basis of a chemosensor.

ComponentRole in Chemosensor Design
5-Fluoro-1-benzothiophene Core The signaling unit (fluorophore) due to its conjugated π-electron system.
Carbaldehyde Group (-CHO) A reactive site for attaching a specific analyte-binding unit (receptor).
Analyte Binding Causes a perturbation of the fluorophore's electronic system, resulting in a detectable change in fluorescence.

Research in Catalysis and Reagent Development

While 5-fluoro-1-benzothiophene-3-carbaldehyde is primarily valued as a structural component, its potential roles in other areas of chemical research are also considered.

Evaluation as Fluorinating or Fluoroalkylating Reagents

In organofluorine chemistry, fluorinating and fluoroalkylating reagents are compounds used to introduce fluorine atoms or fluoroalkyl groups into other molecules. nih.gov However, the fluorine atom in 5-fluoro-1-benzothiophene-3-carbaldehyde is attached to an aromatic ring via a strong carbon-fluorine bond. This bond is generally stable and not readily cleaved.

Consequently, this compound is not typically evaluated or used as a fluorinating or fluoroalkylating reagent. Its role is not to donate its fluorine atom but to act as a fluorinated building block. By incorporating this molecule into a larger structure, a fluorine atom is strategically embedded within the final product, which can enhance properties like metabolic stability and binding affinity. The value of the compound lies in its identity as a complete, fluorinated structural unit rather than as a reagent for transferring fluorine.

Use as Biochemical Reagents in Life Science Research

In life sciences, 5-fluoro-1-benzothiophene-3-carbaldehyde serves as a valuable biochemical reagent, primarily functioning as an intermediate in the synthesis of more complex, biologically active molecules. medchemexpress.com The non-fluorinated parent compound, benzo[b]thiophene-3-carbaldehyde, is explicitly identified as a biochemical reagent used in life science research. medchemexpress.com The aldehyde group is readily transformed into other functional groups, making it a cornerstone for building a diverse library of derivatives for biological screening.

The benzothiophene nucleus is a well-established scaffold in medicinal chemistry, found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties. For instance, research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, synthesized from related precursors, has identified compounds that act as anticancer agents by targeting the RhoA/ROCK pathway. nih.gov Similarly, other studies have focused on creating 3-halobenzo[b]thiophenes that exhibit significant antibacterial and antifungal activity. nih.gov

The presence of the fluorine atom in 5-fluoro-1-benzothiophene-3-carbaldehyde can enhance the pharmacological profile of its derivatives. Fluorine's high electronegativity can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets. Therefore, this compound is a strategic starting material for synthesizing novel therapeutic agents. The general synthetic pathway involves reacting the aldehyde with various nucleophiles to generate diverse structures, such as hydrazones or imines, which are then evaluated for their biological effects.

Table 2: Examples of Bioactive Scaffolds Derived from Benzothiophene Precursors
Precursor TypeResulting Derivative ClassTargeted Biological Activity
Benzo[b]thiophene-3-carboxylic acid derivativesCarboxamidesAnticancer (RhoA/ROCK pathway inhibition) nih.gov
2-Alkynyl thioanisoles3-Halobenzo[b]thiophenesAntibacterial, Antifungal nih.gov
3-Chlorobenzo[b]thiophene-2-carboxyl chlorideThiadiazoles, Oxadiazoles, PyrazolesAntibacterial, Antifungal, Anti-inflammatory

By providing a robust and modifiable scaffold, 5-fluoro-1-benzothiophene-3-carbaldehyde is a key reagent for researchers aiming to discover and develop new molecules with potential therapeutic applications.

Q & A

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., Fukui indices for electrophilic reactivity) of the aldehyde group. Molecular docking (AutoDock Vina) against crystallographic receptor structures (e.g., kinase domains) identifies steric and electronic complementarity. Adjust fluorine substitution patterns to modulate binding affinity, validated by SPR or ITC assays .

Q. What strategies resolve contradictions in spectral data, such as unexpected 19F^{19}F-NMR shifts?

  • Methodological Answer : Anomalous 19F^{19}F-NMR shifts may arise from solvent polarity effects or paramagnetic impurities. Compare experimental shifts with computed values (GIAO method). Use DEPT-135 and HSQC to confirm adjacent protons. If unresolved, synthesize a fluorine-free analog to isolate spectral contributions. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. How can reaction scalability be maintained without compromising enantiomeric purity in asymmetric syntheses?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during formylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns). For scale-up, switch to continuous flow reactors to enhance mixing and heat transfer, reducing racemization risks. Optimize catalyst loading (e.g., Jacobsen’s Mn-salen catalysts at 0.5–1 mol%) to balance cost and efficiency .

Q. What are the best practices for integrating literature data into experimental design for novel applications?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify knowledge gaps. Use tools like SciFinder to map analogous compounds (e.g., 3-chloro-4-fluorobenzaldehyde derivatives ). Prioritize studies with validated mechanistic data (e.g., kinetic isotope effects for fluorination steps). Cross-reference synthetic protocols with peer-reviewed repositories (e.g., Reaxys) to avoid irreproducible methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1-benzothiophene-3-carbaldehyde
Reactant of Route 2
5-fluoro-1-benzothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.